methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H21N5O6S2 and its molecular weight is 515.56. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One significant application of thiazole-4-carboxylates, which are structurally related to the chemical , is in the field of corrosion inhibition. These compounds have demonstrated efficacy in preventing corrosion of mild steel in acidic environments. Their effectiveness is attributed to the formation of a protective film on the metal surface, which is confirmed by electrochemical measurements and surface analysis techniques like SEM-EDX. The variation in substituent groups on the thiazole ring influences their inhibitory performance, suggesting that the detailed structure of such compounds, including the one specified, could be tailored for optimal corrosion protection applications in industrial settings (El aoufir et al., 2020).
Anticancer Activity
Another pivotal area of application is in the development of anticancer agents. Certain thiazolidine derivatives, especially those incorporating a nitrophenyl group, have been synthesized and screened for their anticancer activities. These compounds were evaluated against a panel of cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. The results highlighted that some derivatives exhibit significant broad-spectrum anticancer activity, suggesting potential therapeutic applications. This implies that the structural framework of "methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" could be explored for designing novel anticancer drugs (Hassan et al., 2020).
Material Science and Organic Synthesis
Thiazolidinones and their derivatives are also of interest in material science and organic synthesis. They serve as key intermediates in the synthesis of various heterocyclic compounds, which are crucial for the development of new materials and pharmaceuticals. The ability to undergo cycloaddition reactions, form stable heterocycles, and participate in novel rearrangements makes these compounds valuable tools in synthetic chemistry. The versatility in reactions and the potential to create structurally diverse compounds underscore the significance of studying and utilizing thiazolidinone derivatives, including the compound of interest, in advanced material and drug synthesis projects (Yavari et al., 2018).
Properties
IUPAC Name |
methyl 2-[[2-[(2E)-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6S2/c1-33-21(30)18-14-4-2-3-5-15(14)34-20(18)24-17(28)10-16-19(29)25-22(35-16)26-23-11-12-6-8-13(9-7-12)27(31)32/h6-9,11,16H,2-5,10H2,1H3,(H,24,28)(H,25,26,29)/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYJVWIOYDKHHJ-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC(=NN=CC4=CC=C(C=C4)[N+](=O)[O-])S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)N/C(=N\N=C\C4=CC=C(C=C4)[N+](=O)[O-])/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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